molecular formula C17H21N3OS B14339934 N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide CAS No. 97018-83-2

N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide

Cat. No.: B14339934
CAS No.: 97018-83-2
M. Wt: 315.4 g/mol
InChI Key: CSYPCPMWBSMJDM-XDJHFCHBSA-N
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Description

N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide is a heterocyclic compound that features a thiophene ring and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both thiophene and pyridine moieties in its structure suggests it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide typically involves the condensation of thiophene-2-carbaldehyde with pyridine-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.

    Pyridine derivatives: Compounds such as pyridine-2-carboxamide and pyridine-4-carboxamide.

Uniqueness

N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide is unique due to the combination of thiophene and pyridine rings in its structure. This dual presence allows it to exhibit properties characteristic of both moieties, making it a versatile compound for various applications.

Properties

CAS No.

97018-83-2

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H21N3OS/c1-2-3-4-5-9-15(16-10-7-12-22-16)19-20-17(21)14-8-6-11-18-13-14/h6-8,10-13H,2-5,9H2,1H3,(H,20,21)/b19-15+

InChI Key

CSYPCPMWBSMJDM-XDJHFCHBSA-N

Isomeric SMILES

CCCCCC/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=CS2

Canonical SMILES

CCCCCCC(=NNC(=O)C1=CN=CC=C1)C2=CC=CS2

Origin of Product

United States

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